2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole
Description
2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole is a brominated heterocyclic compound featuring a five-membered 1,3,4-oxadiazole ring substituted with a methyl group at position 5 and a bromomethyl group at position 2. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electrophilic bromine atom. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, enabling the preparation of quaternary ammonium salts (e.g., antifungal agents) and other functionalized heterocycles . Its synthesis typically involves cyclization reactions, such as the treatment of hydrazides with bromoacetic acid in the presence of POCl₃, yielding moderate to good efficiencies (e.g., 28–78% yields depending on substituents) .
Properties
IUPAC Name |
2-(bromomethyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-3-6-7-4(2-5)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKQXJMTMAVUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944059-14-7 | |
| Record name | 2-(bromomethyl)-5-methyl-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole is a member of the oxadiazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antibacterial, antifungal, anti-inflammatory, and anticancer therapies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The oxadiazole ring is characterized by the presence of nitrogen atoms within a five-membered heterocyclic structure. The synthesis of this compound typically involves the reaction of appropriate hydrazides with carbonyl compounds under acidic or basic conditions. The resulting compound can be purified through recrystallization or chromatography.
Biological Activity Overview
The biological activities of this compound have been investigated across various studies. The following sections summarize key findings related to its antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 50 | Gentamicin | 10 |
| Klebsiella pneumoniae | 75 | Gentamicin | 10 |
| Staphylococcus aureus | 100 | Gentamicin | 10 |
| Bacillus cereus | 150 | Gentamicin | 10 |
The compound showed particularly strong activity against Escherichia coli and Klebsiella pneumoniae, suggesting its potential use in treating infections caused by these pathogens .
Antifungal Activity
In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary results indicate moderate effectiveness against common fungal strains such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using the disk diffusion method.
| Fungal Strain | Zone of Inhibition (mm) | Comparison Drug | Zone of Inhibition (mm) |
|---|---|---|---|
| Candida albicans | 15 | Fluconazole | 20 |
| Aspergillus niger | 12 | Amphotericin B | 25 |
These findings indicate that while the compound exhibits antifungal properties, it may not be as potent as established antifungal agents .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were investigated through in vitro assays measuring the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The compound demonstrated selective inhibition of COX-2 over COX-1.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | >50 |
| COX-2 | 12 |
This selective inhibition suggests potential therapeutic benefits in conditions characterized by inflammation without affecting gastric mucosa as much as non-selective NSAIDs .
Anticancer Activity
The anticancer potential of this compound has been explored against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 18 |
| A549 | 22 |
| HeLa | 30 |
Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells through activation of caspase pathways .
Scientific Research Applications
Synthesis of 2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole
The synthesis of this compound typically involves the bromination of 5-methyl-1,3,4-oxadiazole or related precursors. The compound can be synthesized using various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. The general reaction pathway includes the use of brominating agents under controlled conditions to ensure high purity and yield.
Antibacterial Activity
this compound exhibits promising antibacterial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles possess a wide range of biological activities including antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, the compound has been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition at certain concentrations compared to standard antibiotics like gentamicin .
Anticancer Potential
Recent research highlights the anticancer potential of oxadiazole derivatives. In vitro studies have evaluated their efficacy against various cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). These studies indicate that compounds containing the oxadiazole scaffold can induce apoptosis and cell cycle arrest in cancer cells. Specifically, this compound derivatives showed significant cytotoxicity against these cell lines with mechanisms involving inhibition of key growth factors .
Anti-inflammatory Properties
Research has also indicated that oxadiazole derivatives exhibit anti-inflammatory effects. In vivo studies demonstrated that certain derivatives could reduce paw swelling in rats induced by carrageenan, comparable to standard anti-inflammatory drugs like indomethacin. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
The structural and functional diversity of 1,3,4-oxadiazoles allows for extensive comparisons with analogs. Below is a detailed analysis of key derivatives:
Structural Variations and Substituent Effects
Key Observations :
- Bromine vs. Trifluoromethyl : Bromine enhances halogen bonding (critical in protein-ligand interactions), while CF₃ improves metabolic stability and electron density .
- Aromatic vs.
- Positional Isomerism : 1,3,4-oxadiazoles (target compound) exhibit distinct electronic properties compared to 1,2,4-oxadiazoles (e.g., 3-[3-bromophenyl]-5-methyl-1,2,4-oxadiazole), which have different ring strain and dipole moments .
Key Observations :
- Yields vary significantly based on substituent complexity. Electron-donating groups (e.g., methoxy) may require harsher conditions (e.g., UV irradiation) .
- POCl₃-mediated cyclizations generally achieve higher efficiencies (78%) compared to DIC/DMF methods (36%) .
Physicochemical Properties
Key Observations :
- Increased molecular weight and LogP in aromatic derivatives (e.g., naphthyl) suggest higher lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- All compounds have low polar surface areas (<140 Ų), aligning with Veber’s rules for good oral bioavailability .
Key Observations :
Preparation Methods
Direct Bromination via Copper(II) Bromide-Mediated Diazotization
- Starting material: 5-methyl-1,3,4-oxadiazol-2-amine
- Reagents: tert-butyl nitrite, copper(II) bromide (CuBr2)
- Solvent: Acetonitrile (MeCN)
- Conditions: Initial cooling to 0 °C under nitrogen atmosphere, then heating to 65 °C for 3 hours
- Workup: Extraction with ethyl acetate (EA), washing with brine, drying over anhydrous sodium sulfate, followed by column chromatography purification
$$
\text{5-methyl-1,3,4-oxadiazol-2-amine} \xrightarrow[\text{65 °C, 3 h}]{\text{tert-butyl nitrite, CuBr}_2, \text{MeCN}} \text{2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole}
$$
Experimental Details and Yield:
| Parameter | Details |
|---|---|
| Starting material amount | 2 g (20.2 mmol) |
| tert-butyl nitrite amount | 4.7 g (40.4 mmol) |
| CuBr2 amount | 6.7 g (30.3 mmol) |
| Solvent volume | MeCN, unspecified |
| Temperature | 0 °C (addition), then 65 °C (reaction) |
| Reaction time | 3 hours |
| Atmosphere | Nitrogen (inert) |
| Workup | Extraction with EA, brine wash, drying, column chromatography (EA in PE 0% to 50%) |
| Product yield | 1 g (31%) |
| Physical state | Yellow solid |
| Analytical data | LCMS (m/z) 163 (M+H)+, retention time 0.390 min |
- The reaction proceeds via diazotization of the amino group followed by bromination.
- The moderate yield (31%) may be due to side reactions or incomplete conversion.
- The use of an inert atmosphere is critical to prevent oxidation or side reactions.
This method is referenced from a patent by GlaxoSmithKline Intellectual Property Development Limited (WO2019/130230) and detailed in ChemicalBook.
Cyclization of Hydrazides Followed by Bromomethylation
While direct bromination of the amino-oxadiazole is one approach, an alternative synthetic route involves:
- Formation of the 1,3,4-oxadiazole ring via cyclization of carboxylic acid hydrazides using dehydrating agents.
- Subsequent functionalization of the methyl group to bromomethyl.
- Starting from carboxylic acid hydrazides, cyclization is achieved using dehydrating agents such as phosphorus oxychloride (POCl3), concentrated sulfuric acid, or phosphonium salts.
- The cyclization forms the 1,3,4-oxadiazole ring system with a methyl substituent at position 5.
- Bromomethylation can then be performed on the methyl substituent via halogenation reagents.
- Synthesis of 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole was achieved via intramolecular dehydration-cyclization using triphenylphosphine, triethylamine, and carbon tetrachloride in acetonitrile at 100 °C for 1 hour.
- Bromomethylation was implied in the protection step using (bromomethyl)cyclopropane, indicating the use of bromomethyl intermediates in functionalization reactions.
- This approach is more stepwise and allows for structural diversification.
- The cyclization step is critical and typically yields good conversion to the oxadiazole ring.
- Bromination or bromomethylation is usually performed after ring formation.
Substitution Reactions on Bromomethyl-Substituted Oxadiazoles
- Bromomethyl groups on 1,3,4-oxadiazoles serve as reactive sites for nucleophilic substitution.
- Studies have demonstrated substitution of bromomethyl groups with nucleophiles such as diisopropyl iminodiacetate under controlled temperature (50–60 °C) to optimize yields up to 91%.
- Although this describes post-synthesis functionalization, it underscores the synthetic utility of bromomethylated oxadiazoles.
Summary Table of Preparation Conditions and Yields
| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-methyl-1,3,4-oxadiazol-2-amine | tert-butyl nitrite, CuBr2, MeCN, 0 °C → 65 °C, 3 h | 31 | Direct bromination via diazotization |
| 2 | Carboxylic acid hydrazides | POCl3 or other dehydrating agents, cyclization, then bromomethylation | Variable | Stepwise cyclization and bromomethylation |
| 3 | Bromomethyl oxadiazole derivatives | Nucleophilic substitution at 50–60 °C | Up to 91 | Functionalization post-bromination |
Analytical and Purification Notes
- Purification is commonly achieved by column chromatography using ethyl acetate (EA) in petroleum ether (PE) gradients.
- Characterization includes LC-MS (m/z consistent with molecular ion), NMR (proton and carbon), and IR spectroscopy confirming ring formation and substitution.
- Reaction atmosphere control (nitrogen) and temperature regulation are critical for reproducibility and yield optimization.
Q & A
Q. What are the optimized synthetic routes for 2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves cyclization of hydrazide precursors followed by bromomethylation. A validated procedure (Figura 25 in ) uses hydrazide intermediates treated with bromomethylating agents (e.g., N-bromosuccinimide) under anhydrous conditions. Key parameters include:
- Temperature control : Maintain 0–5°C during bromomethylation to avoid side reactions.
- Catalysts : Phosphoryl chloride (POCl₃) enhances cyclization efficiency.
- Stoichiometry : Use 1.2 equivalents of bromomethylating agent to ensure complete substitution.
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks progress.
Yield optimization (65–70%) requires inert atmosphere (N₂) and quenching excess reagent with sodium thiosulfate .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?
Methodological Answer:
- ¹H NMR :
- Bromomethyl (-CH₂Br) as a triplet at δ 4.3–4.5 ppm (J = 6 Hz).
- Methyl (-CH₃) at δ 2.5 ppm (singlet).
- IR :
- C=N stretch at ~1600 cm⁻¹.
- C-O-C absorption at ~1250 cm⁻¹.
- Mass Spectrometry (ESI-MS) :
- Molecular ion peak at m/z 221/223 (Br isotope pattern).
- Fragmentation peaks at m/z 142 (loss of CH₂Br) and 93 (oxadiazole ring cleavage) .
Q. What are the common side reactions during synthesis, and how can they be minimized?
Methodological Answer: Common issues include:
- Over-bromination : Controlled addition of N-bromosuccinimide (1.1 eq) at low temperatures.
- Ring-opening : Avoid prolonged exposure to strong acids; use mild conditions (pH 6–7).
- Hydrolysis : Anhydrous solvents (e.g., dry DCM) and inert atmosphere prevent moisture-induced degradation.
Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in nucleophilic substitution, and what factors affect regioselectivity?
Methodological Answer: The bromomethyl group undergoes SN2 reactions with nucleophiles (amines, thiols). Key factors:
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Steric effects : The methyl group at position 5 directs substitution away from the oxadiazole ring, favoring bromomethyl site modification.
Example: Reaction with benzylamine in THF at 60°C yields 2-(Benzylaminomethyl)-5-methyl-1,3,4-oxadiazole (85% yield). Base (K₂CO₃) neutralizes HBr byproducts .
Q. What strategies resolve contradictions in biological activity data for derivatives across studies?
Methodological Answer: Discrepancies arise from assay variability. Solutions include:
- Standardized protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and concentrations (10–100 µM).
- Purity validation : HPLC (C18 column, acetonitrile/water) confirms ≥95% purity.
- Computational validation : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like DNA gyrase, explaining activity differences .
Q. How can computational methods predict enzyme inhibition potential of derivatives?
Methodological Answer:
- DFT calculations : Assess electronic properties (HOMO/LUMO energies) to predict reactivity.
- Molecular dynamics (MD) : Simulate binding stability with enzymes (e.g., CYP450).
- ADMET profiling : Lipophilicity (LogP ~2.1) and solubility (LogS ~-3.5) guide drug-likeness.
Example: Methyl groups increase hydrophobicity, enhancing membrane permeability but reducing aqueous solubility .
Q. What challenges exist in derivatizing this compound for material science, and how are they addressed?
Methodological Answer:
- Stability : Decomposition under high temperatures (>150°C) limits applications. Solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
